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Compound of Interest

Compound Name:
2-Amino-4-

(trifluoromethyl)benzamide

Cat. No.: B1329353 Get Quote

An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzamide: Properties,

Synthesis, and Applications

Introduction
2-Amino-4-(trifluoromethyl)benzamide is a fluorinated aromatic compound of significant

interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern,

featuring an amine, an amide, and a trifluoromethyl group, makes it a versatile synthetic

building block for creating complex molecular architectures. The trifluoromethyl (-CF3) group, in

particular, is a prized feature in medicinal chemistry. Its strong electron-withdrawing nature and

lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability,

and binding affinity to biological targets. This guide serves as a technical resource for

researchers and drug development professionals, providing a comprehensive overview of the

core physicochemical properties, spectroscopic profile, synthesis, and safe handling of this

valuable chemical intermediate.

Compound Identification and Physicochemical
Properties
Precise identification and understanding the fundamental physicochemical properties of a

compound are the bedrock of any research and development endeavor. These parameters

govern its behavior in both chemical reactions and biological systems.
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Chemical Identity
CAS Number: 713-41-7[1][2][3][4]

Molecular Formula: C₈H₇F₃N₂O[1][3][4]

Molecular Weight: 204.15 g/mol [1][3]

IUPAC Name: 2-amino-4-(trifluoromethyl)benzamide

InChI Key: OUHZMLIWMQFCIR-UHFFFAOYSA-N

Physicochemical Data
The properties of 2-Amino-4-(trifluoromethyl)benzamide are summarized in the table below.

These values are critical for designing synthetic protocols, purification methods, and

formulation strategies. For instance, its high melting point indicates a stable crystalline solid,

while the predicted LogP suggests moderate lipophilicity, a key factor in drug design for

membrane permeability.

Property Value Source

Appearance White crystalline solid [5]

Melting Point 151-152 °C [1]

Boiling Point (Predicted) 268.6 ± 40.0 °C [1]

Density (Predicted) 1.418 ± 0.06 g/cm³ [1]

pKa (Predicted) 15.13 ± 0.50 [1]

LogP (Predicted) 2.67 [2]

Solubility

Insoluble in water.[6][7]

Expected to be soluble in polar

organic solvents like methanol,

ethanol, and DMSO.

Spectroscopic and Analytical Profile
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While specific experimental spectra for this compound are not widely published, a robust

analytical profile can be predicted based on its structure. The following section outlines the

expected spectroscopic characteristics and provides a standard protocol for their experimental

determination. This approach ensures a self-validating system for identity and purity

confirmation.

Predicted Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆):

δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the amide group.

δ ~7.5-7.7 ppm (s, 2H): Amide (-CONH₂) protons, often broad.

δ ~6.9 ppm (d, 1H): Aromatic proton ortho to the amino group.

δ ~6.8 ppm (s, 1H): Aromatic proton between the amino and trifluoromethyl groups.

δ ~6.5 ppm (s, 2H): Amino (-NH₂) protons, often broad.

Rationale: The electron-withdrawing trifluoromethyl and amide groups will shift adjacent

protons downfield, while the electron-donating amino group will shift its adjacent protons

upfield.

¹³C NMR (125 MHz, DMSO-d₆):

δ ~170 ppm: Carbonyl carbon (-CONH₂).

δ ~150 ppm: Aromatic carbon attached to the amino group (C-NH₂).

δ ~135 ppm (q, J ≈ 30 Hz): Aromatic carbon attached to the trifluoromethyl group (C-CF₃).

δ ~125 ppm (q, J ≈ 270 Hz): Trifluoromethyl carbon (-CF₃).

δ ~110-130 ppm: Remaining aromatic carbons.

δ ~115 ppm: Aromatic carbon attached to the amide group.
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Rationale: The positions of the aromatic carbons are influenced by the electronic effects of

the substituents. The carbons attached to the -CF₃ and the -CF₃ itself will show

characteristic quartet splitting due to C-F coupling.

FT-IR (ATR):

3400-3200 cm⁻¹: N-H stretching vibrations from the primary amine and primary amide

groups (typically two bands for each).

~1660 cm⁻¹: C=O stretching vibration (Amide I band).

~1620 cm⁻¹: N-H bending vibration (Amide II band).

1350-1100 cm⁻¹: Strong C-F stretching vibrations from the trifluoromethyl group.

Rationale: These absorption bands are highly characteristic of the key functional groups

present in the molecule.

Mass Spectrometry (EI):

m/z 204: Molecular ion (M⁺).

m/z 188: Loss of NH₂.

m/z 160: Loss of CONH₂.

Rationale: The fragmentation pattern will be dictated by the stability of the resulting

fragments, with common losses involving the amide and amino functionalities.

Experimental Protocol: Compound Characterization
Workflow
This workflow provides a standardized method to validate the identity, purity, and structure of a

synthesized or purchased batch of 2-Amino-4-(trifluoromethyl)benzamide.
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Caption: Standard workflow for the analytical validation of 2-Amino-4-
(trifluoromethyl)benzamide.

Synthesis and Reactivity
2-Amino-4-(trifluoromethyl)benzamide is typically synthesized from its corresponding

carboxylic acid precursor, 2-amino-4-(trifluoromethyl)benzoic acid, which is commercially

available.

Representative Synthetic Protocol: Amidation of 2-
Amino-4-(trifluoromethyl)benzoic Acid
This protocol describes a common and reliable method for converting a carboxylic acid to a

primary amide. The choice of thionyl chloride (SOCl₂) to form the acyl chloride intermediate is a

classic and efficient strategy. The subsequent reaction with aqueous ammonia is a robust

method for amide formation.
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Step 1: Acyl Chloride Formation

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-

amino-4-(trifluoromethyl)benzoic acid (1.0 eq).

Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature under an inert

atmosphere (e.g., nitrogen). A small amount of DMF can be added as a catalyst.

Heat the reaction mixture to reflux (approx. 70-80°C) for 2-3 hours. The progress can be

monitored by the cessation of HCl gas evolution.

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

The resulting crude 2-amino-4-(trifluoromethyl)benzoyl chloride is typically used in the next

step without further purification.

Causality: Thionyl chloride is an excellent reagent for this transformation because its

byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and

simplifies workup.

Step 2: Amide Formation

Cool the flask containing the crude acyl chloride in an ice bath.

Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (NH₄OH,

~5.0 eq) to the cooled acyl chloride. This reaction is highly exothermic.

Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature. A

precipitate of the desired benzamide will form.

Collect the solid product by vacuum filtration.

Wash the solid with cold water to remove any ammonium salts.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield

pure 2-amino-4-(trifluoromethyl)benzamide.

Self-Validation: The purity of the final product must be confirmed by HPLC (>98%) and its

identity verified by comparing its melting point and spectroscopic data (¹H NMR, IR) with
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the expected values.[8]

Caption: Reaction scheme for the synthesis of 2-Amino-4-(trifluoromethyl)benzamide.

Chemical Reactivity
The molecule possesses three key reactive sites:

Aromatic Amine (-NH₂): This group can undergo typical reactions of anilines, such as

diazotization, acylation, and alkylation. It serves as a crucial handle for introducing further

diversity in drug discovery programs.

Amide (-CONH₂): The amide is relatively stable but can be hydrolyzed to the corresponding

carboxylic acid under strong acidic or basic conditions. It can also be dehydrated to a nitrile

using reagents like phosphorus pentoxide (P₂O₅).[7]

Aromatic Ring: The ring is activated by the amino group and deactivated by the

trifluoromethyl and benzamide groups. It can undergo electrophilic aromatic substitution, with

the directing effects of the substituents guiding the position of new entrants.

Applications in Research and Drug Development
The true value of 2-Amino-4-(trifluoromethyl)benzamide lies in its application as a scaffold in

medicinal chemistry. Benzamide derivatives are known to possess a wide array of

pharmacological activities, including anti-inflammatory, anticonvulsant, and antipsychotic

properties.[9]

Hedgehog Pathway Inhibitors: The trifluoromethyl-benzamide scaffold is a key feature in the

design of inhibitors for the Hedgehog (Hh) signaling pathway, which is implicated in several

forms of cancer. A study on related trifluoromethyl-containing benzamides identified

compounds with potent Hh inhibitory activity, highlighting the importance of this structural

motif.[10]

Versatile Intermediate: The amino group provides a convenient point for chemical

modification, allowing for the construction of extensive compound libraries for screening. This

makes it a valuable intermediate for synthesizing more complex active pharmaceutical

ingredients (APIs).[11]
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Impact of the -CF₃ Group: The inclusion of the trifluoromethyl group is a strategic choice in

drug design. It can enhance lipophilicity, improve metabolic stability by blocking sites of

oxidation, and increase binding affinity through favorable interactions with protein targets.

Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.

Hazard Classification: The compound is classified as harmful if swallowed, and causes skin,

eye, and respiratory irritation.[1][3][5]

GHS Pictogram: GHS07 (Warning)[1]

Hazard Statements: H302, H315, H319, H335[1][3]

Precautionary Statements: P261, P280, P302+P352, P305+P351+P338[1]

Handling and Storage Recommendations
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles, and a lab coat.[12] Use in a well-ventilated area or a chemical fume

hood to avoid inhalation of dust.[12]

Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert

atmosphere. Recommended storage temperature is 2-8°C.[1]

Spill Management: In case of a spill, dampen the solid material with ethanol (60-70%) to

prevent dust formation and transfer to a suitable container for disposal.[7]

Conclusion
2-Amino-4-(trifluoromethyl)benzamide is more than a simple chemical; it is a strategically

designed building block for innovation in the life sciences. Its combination of a reactive amine

handle and the pharmacologically significant trifluoromethyl group makes it a high-value

intermediate for the synthesis of novel therapeutics and other advanced materials. This guide

provides the foundational knowledge required for researchers to confidently and safely

incorporate this versatile compound into their synthetic and drug discovery endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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